2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with 2-methyl-4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products
Oxidation: Nitro derivatives of the thiadiazole ring.
Reduction: Reduced pyridyl derivatives.
Substitution: Alkylated or acylated thiadiazole derivatives.
Scientific Research Applications
2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole depends on its application:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the pyridyl substitution, which may affect its biological activity.
5-(2-Methyl-4-pyridyl)-1,3,4-thiadiazole: Lacks the amino group, which may influence its reactivity and applications.
Uniqueness
2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole is unique due to the presence of both the amino and pyridyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the amino group enhances its reactivity and potential for forming derivatives with improved biological activity.
1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. A study highlighted that derivatives of 1,3,4-thiadiazoles showed promising results against various bacterial strains and fungi such as Botrytis cinerea and Phomopsis sp. .
Compound | Microbial Target | EC50 (μg/ml) |
---|---|---|
6h | Phomopsis sp. | 25.9 |
6h | B. dothidea | 50.8 |
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. Compounds related to this compound have exhibited cytotoxic effects on various cancer cell lines by inhibiting cell proliferation. A recent study reported that specific derivatives demonstrated anti-proliferative effects surpassing those of standard chemotherapeutics .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
2g | MCF-7 | 15.0 |
2c | HeLa | 10.5 |
3. Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Compounds derived from the thiadiazole scaffold have shown effectiveness in reducing inflammation in various animal models .
4. Neuroprotective Effects
Recent studies have demonstrated that certain thiadiazole derivatives possess neuroprotective properties, potentially through mechanisms involving the inhibition of apoptotic pathways. For instance, compounds similar to this compound were shown to reduce neuronal cell death induced by oxidative stress in vitro .
Case Study 1: Anticancer Activity Evaluation
A series of derivatives were synthesized and tested against breast cancer cells (MCF-7). The study concluded that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity compared to unsubstituted variants.
Case Study 2: Neuroprotective Mechanisms
In a rat model of renal ischemia/reperfusion injury, a derivative of this compound was evaluated for its antiapoptotic effects. The compound demonstrated a significant reduction in caspase-3 activity compared to controls, indicating a protective effect against apoptosis .
Properties
Molecular Formula |
C8H8N4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(2-methylpyridin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-4-6(2-3-10-5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
LSMMAOIPIYQSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
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